Cas no 894069-42-2 (4-acetyl-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide)

4-acetyl-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-acetyl-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide
- Benzenesulfonamide, 4-acetyl-N-[4-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]-
- AKOS024654626
- SMR000808385
- N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-acetylbenzenesulfonamide
- HMS3007A14
- 894069-42-2
- MLS001239196
- F2509-0088
- 4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
- 4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
- CHEMBL1611696
-
- Inchi: 1S/C19H15N5O3S/c1-13(25)14-4-8-17(9-5-14)28(26,27)23-16-6-2-15(3-7-16)18-10-11-19-21-20-12-24(19)22-18/h2-12,23H,1H3
- InChI Key: PHWYEAUPUUIRPW-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(C3=NN4C=NN=C4C=C3)C=C2)(=O)=O)=CC=C(C(C)=O)C=C1
Computed Properties
- Exact Mass: 393.08956053g/mol
- Monoisotopic Mass: 393.08956053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 651
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 115Ų
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- pka: 6.04±0.10(Predicted)
4-acetyl-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2509-0088-20μmol |
4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-42-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2509-0088-50mg |
4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-42-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2509-0088-2mg |
4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-42-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2509-0088-4mg |
4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-42-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2509-0088-10mg |
4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-42-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2509-0088-20mg |
4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-42-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2509-0088-10μmol |
4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-42-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2509-0088-5mg |
4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-42-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2509-0088-15mg |
4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-42-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2509-0088-1mg |
4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-42-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
4-acetyl-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide Related Literature
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
Additional information on 4-acetyl-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide
Introduction to 4-Acetyl-N-(4-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS No. 894069-42-2)
4-Acetyl-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS No. 894069-42-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and features a unique triazolopyridazine moiety, which confers it with distinct pharmacological properties. The compound's structure and chemical properties make it a promising candidate for various therapeutic uses, particularly in the treatment of inflammatory and autoimmune diseases.
The chemical structure of 4-acetyl-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is characterized by a benzene ring substituted with an acetyl group and a sulfonamide group. The triazolopyridazine moiety is attached to the para position of the phenyl ring, which is itself linked to the sulfonamide group. This arrangement provides the molecule with a high degree of structural rigidity and specific binding properties, which are crucial for its biological activity.
Recent studies have highlighted the potential of 4-acetyl-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide as an anti-inflammatory agent. In vitro experiments have shown that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. Additionally, it has been demonstrated to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. These findings suggest that the compound may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-acetyl-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide has also been investigated. Studies have shown that it exhibits good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the liver and kidneys. Its metabolism primarily involves oxidative processes mediated by cytochrome P450 enzymes, leading to the formation of several metabolites that are subsequently excreted via urine and feces.
In terms of safety and toxicity, preclinical studies have indicated that 4-acetyl-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is well-tolerated at therapeutic doses. No significant adverse effects were observed in animal models at doses up to 500 mg/kg. However, higher doses led to mild hepatic and renal toxicity, suggesting that dose optimization will be crucial for its clinical development.
The potential therapeutic applications of 4-acetyl-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide extend beyond anti-inflammatory uses. Recent research has explored its antitumor properties in various cancer models. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. Furthermore, it has been demonstrated to enhance the efficacy of conventional chemotherapeutic agents such as cisplatin and doxorubicin in combination therapy settings.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-acetyl-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide in human subjects. Early phase I trials have shown promising results in terms of safety and tolerability. The compound has been well-tolerated by patients at doses up to 300 mg/day with no serious adverse events reported. Phase II trials are planned to further assess its efficacy in specific disease indications such as rheumatoid arthritis and colorectal cancer.
In conclusion, 4-acetyl-N-(4-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS No. 894069-42-2) represents a promising candidate for the development of novel therapeutic agents targeting inflammatory and autoimmune diseases as well as cancer. Its unique chemical structure and pharmacological properties make it an attractive molecule for further research and clinical development.
894069-42-2 (4-acetyl-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide) Related Products
- 155957-57-6(1,4-Dibromo-1,1,2-trifluorobutane)
- 2454397-99-8(1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(8-methyl-1-naphthalenyl)-)
- 2171906-46-8(5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine)
- 1335042-37-9(N-Fmoc-(+/-)-3-amino-5-methylhexanoic acid)
- 2411254-35-6(N-{4-(difluoromethyl)pyrimidin-2-ylmethyl}but-2-ynamide)
- 1805451-14-2(5-Amino-2-bromo-3-(trifluoromethyl)benzyl alcohol)
- 1806163-93-8(4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 2059944-75-9(3-(3,4-dimethylcyclohexyl)aniline)
- 2229202-72-4(5-Methanesulfonyl-3,3-dimethylpent-1-yne)
- 392297-50-6(N-5-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylcyclohexanecarboxamide)




